5alpha-Androstane

Description

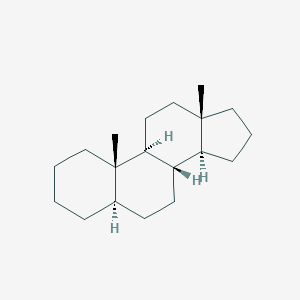

Structure

3D Structure

Properties

IUPAC Name |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLYKIGBANMMBK-UGCZWRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CCCCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036532 | |

| Record name | 5alpha-Androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Androstane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

438-22-2 | |

| Record name | Androstane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etioallocholane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α).-androstane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT649U81FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5α-Androstane: A Comprehensive Technical Guide to its Stereochemistry, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Androstane is a fundamental C19 steroidal hydrocarbon that serves as the backbone for a wide array of biologically active androgens. Its stereochemistry, particularly at the C5 position, dictates its three-dimensional structure and, consequently, its interaction with physiological targets. This technical guide provides an in-depth exploration of 5α-androstane, contrasting it with its 5β-isomer, and delves into its synthesis, metabolic pathways, and diverse physiological roles. The document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes.

Introduction: The Significance of Stereoisomerism in Androstanes

The androstane (B1237026) molecule, a saturated tetracyclic hydrocarbon, exists as two primary stereoisomers: 5α-androstane and 5β-androstane (also known as etiocholane).[1] The stereochemical distinction arises from the configuration of the hydrogen atom at the C5 position, which determines the fusion of the A and B rings of the steroid nucleus. In 5α-androstane, the A/B ring junction is in a trans configuration, resulting in a relatively planar and linear molecular structure.[2] Conversely, 5β-androstane possesses a cis A/B ring fusion, leading to a bent or V-shaped molecule.[2] This seemingly subtle structural variance has profound implications for the biological activity of androstane derivatives. The planar geometry of 5α-steroids allows for effective binding to and activation of the androgen receptor (AR), conferring androgenic properties.[2] In contrast, the bent structure of 5β-isomers generally hinders this interaction, rendering them non-androgenic.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of 5α-androstane and its key derivative, 5α-androstane-3,17-dione, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Property | 5α-Androstane | 5α-Androstane-3,17-dione | Source |

| Molecular Formula | C₁₉H₃₂ | C₁₉H₂₈O₂ | [3][4] |

| Molecular Weight | 260.5 g/mol | 288.43 g/mol | [3][4] |

| Physical State | Solid | Solid | [4][5] |

| Melting Point | 50-50.5 °C | 133.5 - 134.0 °C | [4][5] |

| Boiling Point | 336.0 ± 9.0 °C (Predicted) | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | [4][5] |

| Solubility | Not specified | Poorly soluble in water; Soluble in ethanol, chloroform | [4] |

| logP (Predicted) | 7.6 | 3.64 (for 5β-isomer) | [3][4] |

| CAS Number | 438-22-2 | 846-46-8 | [1][6] |

Synthesis of 5α-Androstane and its Derivatives

The synthesis of 5α-androstane and its derivatives is a cornerstone of medicinal chemistry research in the field of androgens. Various synthetic routes have been developed, often starting from readily available steroid precursors.

General Synthetic Strategies

A common approach to synthesizing 5α-androstane derivatives involves the catalytic hydrogenation of a precursor with a double bond at the C4-C5 or C5-C6 position.[7][8] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the A/B ring fusion.

Experimental Protocol: Synthesis of 5α-Androstane-3α,16α,17β-triol from 3β-Hydroxy-5-androsten-17-one

This protocol outlines a multi-step synthesis to produce a specific 5α-androstane derivative.[8]

Step 1: Catalytic Hydrogenation

-

Starting Material: 3β-hydroxy-5-androsten-17-one

-

Procedure: The starting material is subjected to catalytic hydrogenation to reduce the C5-C6 double bond, yielding 3β-hydroxy-5α-androstan-17-one.[8]

Step 2: Mitsunobu Reaction

-

Objective: Inversion of the stereochemistry at the C3 position.

-

Procedure: The 3β-hydroxy group is converted to a 3α-benzoyloxy group using the Mitsunobu reaction.[8]

Step 3: Enol Acetate (B1210297) Formation

-

Procedure: Treatment with isopropenyl acetate yields 5α-androsten-16-ene-3α,17-diol 3-benzoate 17-acetate.[8]

Step 4: Epoxidation

-

Procedure: The enol acetate is treated with m-chloroperoxybenzoic acid (m-CPBA) to form an unstable epoxide intermediate, which rearranges to 3α,17-dihydroxy-5α-androstan-16-one 3-benzoate 17-acetate.[8]

Step 5: Reduction

-

Procedure: Lithium aluminum hydride (LiAlH₄) reduction of the 16-keto and 17-acetate groups yields the final product, 5α-androstane-3α,16α,17β-triol.[8]

Biological Activity and Physiological Roles

The biological functions of 5α-androstane derivatives are diverse and extend beyond simple androgenicity.

Androgenic Activity

5α-Androstane itself, despite lacking oxygen-containing functional groups, has been reported to possess androgenic activity.[1] However, its oxygenated metabolites are more potent and physiologically relevant. 5α-Androstanedione, for instance, is a metabolite of androstenedione (B190577) and exhibits androgenic effects.[6] The most potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), is a 5α-reduced metabolite of testosterone.[9] The formation of DHT from testosterone, catalyzed by the enzyme 5α-reductase, is a critical step in amplifying the androgenic signal in many target tissues.[9]

Metabolic Pathways

5α-Androstane-3,17-dione is a central intermediate in androgen metabolism.[4] It is formed from androstenedione via the action of 5α-reductase and can be interconverted with DHT by 17β-hydroxysteroid dehydrogenase.[4]

Caption: Metabolic conversion of androstenedione to 5α-androstane-3,17-dione and its interconversion with DHT.

Non-Androgenic Roles and Signaling

Interestingly, some metabolites of 5α-androstane exhibit biological activities that are independent of the androgen receptor. For example, 5α-androstane-3β,17β-diol, a reduced form of 5α-androstane-3,17-dione, does not bind to the AR but has a high affinity for the estrogen receptor beta (ERβ).[4] This interaction can modulate gene expression and has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress reactivity.[10][11][12]

Caption: Signaling pathway of 5α-androstane-3β,17β-diol via Estrogen Receptor Beta (ERβ).

Experimental Workflows

The study of 5α-androstane and its derivatives often involves a series of interconnected experimental procedures, from synthesis to biological evaluation.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of 5α-androstane derivatives.

Conclusion

5α-Androstane represents a critical scaffold in steroid biochemistry and medicinal chemistry. Its planar stereochemistry is a key determinant of androgenic activity, and its metabolites play multifaceted roles in human physiology. A thorough understanding of the synthesis, metabolism, and signaling pathways of 5α-androstane derivatives is essential for the development of novel therapeutics targeting androgen-related pathologies and other endocrine-mediated conditions. This guide has provided a foundational overview of these aspects, intended to support the ongoing research and development efforts in this important field.

References

- 1. Androstane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Androstanedione - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role for the androgen metabolite, this compound-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

A Technical Guide to 5α-Androstane in Steroid Hormone Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the 5α-Androstane Skeleton

The 5α-androstane steroid nucleus is the foundational structure for the most potent androgens in human physiology. Unlike their Δ⁴-unsaturated precursors, 5α-reduced steroids exhibit a planar A/B ring fusion, a conformational change that significantly impacts their binding affinity and biological activity.[1] The enzymatic conversion of testosterone (B1683101) to 5α-dihydrotestosterone (DHT) is a critical amplification step in androgen signaling, essential for the development and function of many androgen-dependent tissues.[1] This guide provides an in-depth examination of the synthesis pathways, key metabolites, physiological significance, and analytical methodologies related to 5α-androstane steroids. We will explore both the classical and "backdoor" synthesis pathways, the enzymology of 5α-reductases, the functional roles of key metabolites like DHT and androstanediol, and the pharmacological implications for drug development.

The 5α-Reductase Enzyme System

The synthesis of 5α-androstane steroids is catalyzed by the 5α-reductase (SRD5A) family of enzymes.[2] These enzymes catalyze the irreversible reduction of the Δ⁴,⁵ double bond of various steroid substrates, including testosterone, progesterone (B1679170), and corticosterone, using NADPH as a cofactor.[1][2][3] There are three known isoenzymes in humans, each with distinct tissue distribution, biochemical properties, and physiological roles.[2]

Table 1: Characteristics of Human 5α-Reductase Isozymes

| Feature | SRD5A1 (Type 1) | SRD5A2 (Type 2) | SRD5A3 (Type 3) |

| Gene Location | Chromosome 5p15[4] | Chromosome 2p23[5] | Chromosome 4q12 |

| Primary Tissues | Skin (sebaceous glands), liver, brain, prostate (low level).[4][6] | Prostate, seminal vesicles, epididymis, hair follicles, fetal genital tissue.[2][6] | Ubiquitously expressed; high in prostate, liver, skin, brain.[2] |

| Optimal pH | 6.0 - 8.5 (Broad) | ~5.5 (Narrow, acidic)[5] | ~7.0 |

| Apparent K_m_ (Testosterone) | 1-5 µM[4] | 3-10 nM | Not primarily a testosterone reductase; involved in N-glycosylation.[3] |

| Physiological Role | Post-pubertal androgen effects, neurosteroid synthesis.[4] | Male sexual differentiation in utero, prostate development.[5][7] | Protein N-glycosylation, potential role in steroid metabolism.[3] |

Steroid Hormone Synthesis Pathways Involving 5α-Androstane

Two primary pathways lead to the formation of the potent androgen DHT: the classical (or canonical) pathway and the backdoor pathway. The key distinction is the timing of the 5α-reduction step.[8]

The Classical Androgen Pathway

In the classical pathway, 5α-reduction is the final activation step. It is the primary source of DHT in tissues like the prostate gland. The pathway proceeds from cholesterol through a series of enzymatic steps to produce testosterone, which is then locally converted to DHT by 5α-reductase (predominantly SRD5A2).[9]

The Androgen Backdoor Pathway

The backdoor pathway allows for the synthesis of DHT from earlier C21 precursors like progesterone and 17α-hydroxyprogesterone (17OHP), bypassing testosterone and androstenedione (B190577) as intermediates.[8] In this route, 5α-reduction occurs before the C17,20-lyase cleavage step.[8][10] This pathway is crucial during fetal development for male sexual differentiation and can become reactivated in certain pathological states, such as castration-resistant prostate cancer.[8][9]

Key 5α-Androstane Metabolites and Their Functions

5α-Dihydrotestosterone (DHT)

DHT is the most potent endogenous androgen, with an affinity for the androgen receptor (AR) that is 3 to 4 times higher than that of testosterone.[1][5] Its effects are primarily intracrine and paracrine within the tissues where it is produced.[9]

-

Genomic Signaling: Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes. This pathway is critical for prostate growth and male pattern hair changes.[11]

-

Non-Genomic Signaling: DHT can also elicit rapid cellular responses through membrane-associated ARs, activating signaling cascades like the MAPK and PI3K/Akt pathways, which are involved in processes like neuroprotection.[11][12]

Androstanediols (3α-Adiol and 3β-Adiol)

DHT can be further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSD) and 3β-HSD into 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol), respectively.

-

3α-Androstanediol (3α-Adiol): This metabolite is a potent positive allosteric modulator of the GABA-A receptor, classifying it as a neurosteroid.[13][14][15] It contributes to sedative, anxiolytic, and anti-seizure effects in the brain.[13] Peripherally, its glucuronidated form, 3α-androstanediol glucuronide (3α-ADG), is used as a clinical marker for peripheral androgen metabolism and 5α-reductase activity, particularly in the skin.[16][17][18]

-

3β-Androstanediol (3β-Adiol): This isomer has been shown to act as a potent agonist for estrogen receptor beta (ERβ), not the androgen receptor.[19][20] Through this mechanism, it plays a role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and regulating stress responses.[19][20]

Androsterone

Androsterone is another metabolite in the backdoor pathway, formed from 5α-pregnane-3α,17α-diol-20-one.[8][9] Like 3α-Adiol, androsterone is also a positive modulator of the GABA-A receptor and is considered an inhibitory neurosteroid.[15][21] Its glucuronidated form is also a biomarker for androgen activity.[16]

Pharmacological Inhibition of 5α-Reductase

Given the central role of DHT in the pathophysiology of benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia, 5α-reductase has become a key drug target.[2][22][23][24]

Table 2: Comparative Efficacy of Common 5α-Reductase Inhibitors

| Inhibitor | Target Isozymes | IC_50_ (SRD5A1) | IC_50_ (SRD5A2) | Serum DHT Reduction |

| Finasteride | SRD5A2 and SRD5A3[2] | 360 nM[2] | 69 nM[2] | ~71%[2] |

| Dutasteride | SRD5A1, SRD5A2, and SRD5A3[2] | Potent inhibitor | Potent inhibitor | >94%[2] |

Dutasteride's ability to inhibit all three isozymes leads to a more profound and consistent reduction in both serum and intraprostatic DHT levels compared to finasteride.[2] However, this broad inhibition also raises questions about potential side effects related to the disruption of neurosteroid synthesis and other metabolic pathways.[2][3]

Experimental Protocols for 5α-Androstane Steroid Analysis

Accurate quantification of 5α-androstane steroids in biological matrices is critical for research and clinical diagnostics. While immunoassays are widely available, they can suffer from cross-reactivity.[25] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method, offering high specificity and sensitivity for simultaneous quantification of multiple steroids.[26][27][28]

General Protocol for Steroid Quantification in Tissue by LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of 5α-androstane steroids from tissue samples.

-

Tissue Homogenization:

-

Add an appropriate volume of ice-cold homogenization buffer and a cocktail of internal standards (deuterated analogs of the target steroids).

-

Homogenize the tissue using a bead beater or ultrasonic probe until completely dissociated. Keep samples on ice to prevent degradation.

-

Extraction (Liquid-Liquid Extraction - LLE):

-

To the homogenate, add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer, containing the steroids, to a new tube. Repeat the extraction on the aqueous layer to maximize recovery.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Dry the pooled organic extracts under a gentle stream of nitrogen.

-

Reconstitute the residue in a minimal volume of a suitable solvent.

-

Apply the sample to a conditioned SPE cartridge (e.g., C18 or a specialized steroid-analysis column).[28][31]

-

Wash the cartridge with a low-polarity solvent to remove interfering lipids.

-

Elute the steroids with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile). For some complex samples, further purification using chromatography (e.g., Sephadex LH-20) may be necessary.[29][30]

-

-

LC-MS/MS Analysis:

-

Dry the eluate and reconstitute in the initial mobile phase.

-

Inject the sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Use a C18 column to separate the different steroid isomers. Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.[28]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[26][28] This involves monitoring specific precursor-to-product ion transitions for each target analyte and internal standard, ensuring high specificity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of each steroid analyte.

-

Quantify the steroid concentration in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

-

Normalize the final concentration to the initial tissue weight (e.g., pg/mg tissue).

-

Quantitative Data Summary

The concentration of 5α-androstane metabolites varies significantly between tissues, reflecting local synthesis and metabolism.

Table 3: Representative Concentrations of DHT in Male Rat Tissues

| Tissue | DHT Concentration (pmol/g tissue) |

| Prostate | ~10.0 - 12.0 |

| Adrenal Gland | ~4.0 - 6.0 |

| Testicles | ~4.0 - 6.0 |

| Serum | Not typically reported per gram; circulating levels are much lower than tissue levels.[9] |

| Data synthesized from semi-quantitative analysis in Wistar rats.[27] |

The liver is the principal site for the glucuronidation of androgens, a key step in their inactivation and excretion.

Table 4: Glucuronyl Transferase Activity for Androstanediol

| Tissue | Conversion to Adiol G |

| Liver | 5.8 - 13.2% per 0.5 mg tissue / 30 min |

| Prostate | 0.04 - 4.6% per 50 mg tissue / 120 min |

| Scalp Skin | 0.2 - 0.4% per 50 mg tissue / 120 min |

| Abdominal Skin | 0.07 - 0.14% per 50 mg tissue / 120 min |

| Data from in vitro assays using human tissue homogenates.[32] These results demonstrate that while DHT is formed in peripheral tissues like the skin and prostate, the subsequent glucuronidation step predominantly occurs in the liver.[32] |

Conclusion

The 5α-androstane steroid family, particularly DHT, represents a critical node in androgen physiology. The conversion from testosterone via 5α-reductase acts as a powerful signal amplification mechanism in target tissues. The existence of multiple synthesis pathways, including the classical and backdoor routes, highlights the robust and complex nature of androgen production, with significant implications for both normal development and disease states like prostate cancer. Furthermore, the downstream metabolism of DHT into neuroactive steroids such as 3α-androstanediol underscores the diverse biological roles of this steroid class, extending beyond traditional androgenic functions to include modulation of neuronal activity. For researchers and drug developers, a thorough understanding of these pathways, the specific roles of 5α-reductase isozymes, and the appropriate analytical methods for their quantification is essential for developing next-generation therapeutics that can precisely target these potent signaling molecules.

References

- 1. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 3. 5α-reductases in human physiology: an unfolding story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-alpha-Reductase [flipper.diff.org]

- 5. [5-alpha-reductases: physiology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 9. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 10. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dihydrotestosterone differentially modulates the mitogen-activated protein kinase and the phosphoinositide 3-kinase/Akt pathways through the nuclear and novel membrane androgen receptor in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. List of neurosteroids - Wikipedia [en.wikipedia.org]

- 16. 3-Alpha Androstanediol-G | Rupa Health [rupahealth.com]

- 17. Androstanediol glucuronide - Wikipedia [en.wikipedia.org]

- 18. immunotech.cz [immunotech.cz]

- 19. A role for the androgen metabolite, 5alpha-androstane-3beta,17beta-diol, in modulating oestrogen receptor beta-mediated regulation of hormonal stress reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 23. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 24. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 25. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Androstanediol glucuronide production in human liver, prostate, and skin. Evidence for the importance of the liver in 5 alpha-reduced androgen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 5α-Androstane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Androstane is a foundational C19 steroid that serves as the parent hydrocarbon for a class of potent androgens, most notably 5α-dihydrotestosterone (DHT). The stereochemistry of 5α-androstane, characterized by the A/B rings in a trans configuration, results in a relatively planar molecule, a feature critical for its biological activity. This technical guide provides a comprehensive overview of the core biochemical properties of 5α-androstane and its key derivatives, with a focus on their synthesis, metabolism, receptor interactions, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for researchers and professionals involved in endocrinology, steroid biochemistry, and the development of therapeutics targeting androgen-dependent pathways.

Physicochemical Properties

The fundamental structure of 5α-androstane dictates the physicochemical properties of its derivatives. The addition of functional groups at various positions, primarily at C3 and C17, significantly alters their polarity, solubility, and receptor binding affinity.

| Property | 5α-Androstane | 5α-Androstane-3,17-dione |

| Molecular Formula | C₁₉H₃₂ | C₁₉H₂₈O₂ |

| Molecular Weight | 260.48 g/mol | 288.43 g/mol |

| Physical State | Solid | Solid |

| Melting Point | 48-50 °C | 133-134 °C |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Poorly soluble in water; Soluble in ethanol, chloroform |

Biosynthesis and Metabolism of 5α-Androstane Derivatives

The biosynthesis of active 5α-androstane derivatives primarily originates from androstenedione (B190577) and testosterone (B1683101) through the action of the enzyme 5α-reductase. The subsequent metabolism of these compounds involves a series of oxidation and reduction reactions catalyzed by hydroxysteroid dehydrogenases (HSDs), leading to a variety of steroids with distinct biological activities.

A critical metabolic route is the "5α-dione pathway" (also known as the "backdoor pathway"), which has gained significant attention, particularly in the context of castration-resistant prostate cancer (CRPC). In this pathway, androstenedione is first converted to 5α-androstane-3,17-dione, which is then further metabolized to the potent androgen DHT, bypassing testosterone as an intermediate.[1]

Key Enzymatic Conversions:

-

5α-Reductase (SRD5A): Catalyzes the irreversible conversion of C19 steroids with a Δ⁴⁻³-keto structure to their 5α-reduced metabolites. There are three known isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[1]

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): A family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. For example, it converts 5α-androstane-3,17-dione to DHT.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) and 3β-Hydroxysteroid Dehydrogenase (3β-HSD): These enzymes catalyze the reversible interconversion of 3-keto and 3-hydroxy steroids. They are crucial for the synthesis and inactivation of potent androgens.

References

5alpha-Androstane and its Role in Androgen Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5alpha-androstane steroid nucleus is fundamental to androgen physiology, serving as the backbone for potent androgens and their metabolites which exert a wide range of biological effects. This technical guide provides a comprehensive overview of the synthesis, metabolism, and signaling pathways of this compound derivatives, with a particular focus on the androgen receptor (AR)-dependent and -independent actions of its key metabolites: This compound-3alpha,17beta-diol (B1664111) (3α-diol) and this compound-3beta,17beta-diol (3β-diol). Quantitative data on receptor binding affinities, physiological concentrations, and metabolic clearance are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and methodologies are provided to facilitate further research and drug development in this area. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.

Introduction

Androgens are critical for the development and maintenance of male secondary sexual characteristics and play a significant role in various physiological processes in both sexes, including muscle and bone metabolism. The biological activity of androgens is primarily mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] The conversion of testosterone (B1683101) to 5alpha-dihydrotestosterone (DHT) by 5alpha-reductase is a key step in androgen action, as DHT is a more potent AR agonist.[2][3] Further metabolism of DHT leads to the formation of this compound derivatives, including 3α-diol and 3β-diol, which have been shown to possess unique biological activities, often independent of the androgen receptor.[4] This guide delves into the intricate role of the this compound core in androgen physiology, highlighting the emerging importance of its metabolites in health and disease.

Synthesis and Metabolism of this compound Derivatives

The synthesis of this compound derivatives originates from cholesterol through a series of enzymatic reactions. A crucial pathway involves the conversion of testosterone to DHT by 5alpha-reductase. DHT is then further metabolized to 3α-diol and 3β-diol. An alternative route, known as the "backdoor pathway," allows for the synthesis of DHT from 17α-hydroxyprogesterone, bypassing testosterone.

The metabolism of this compound derivatives is complex, with tissues like the prostate and liver playing key roles in their interconversion and clearance.[5] The metabolic clearance rate of these steroids varies between sexes, with men generally exhibiting a higher clearance rate for DHT and its metabolites.[6]

Quantitative Data on this compound and its Metabolites

The following tables summarize key quantitative parameters for this compound and its principal metabolites.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Relative to DHT/E2) | Ki (nM) |

| 5α-Dihydrotestosterone (DHT) | AR | 100% | ~0.53 |

| 5α-Androstane-3α,17β-diol (3α-diol) | AR | Low/No significant binding[7] | - |

| ERα | ~0.07% (of Estradiol)[8] | - | |

| ERβ | ~0.3% (of Estradiol)[8] | - | |

| 5α-Androstane-3β,17β-diol (3β-diol) | AR | No significant binding[7] | - |

| ERα | ~3% (of Estradiol)[9] | - | |

| ERβ | ~7% (of Estradiol)[9] | ~12[10] |

Table 2: Physiological Concentrations and Metabolic Parameters

| Compound | Sex | Serum Concentration | Metabolic Clearance Rate (L/day) | Production Rate (µ g/day ) |

| 5α-Androstane-3α,17β-diol (3α-diol) | Male | 857.3 ± 36.3 pmol/L (20-40 years)[11] | 1,776 ± 492[12] | 208 ± 26[12] |

| Female | - | 1,297 ± 219[12] | 35 ± 11[12] | |

| 5α-Androstane-3β,17β-diol (3β-diol) | Male | 239 ± 76 pg/mL[9] | - | - |

| Female | 82 ± 45 pg/mL[9] | - | - |

Signaling Pathways

The biological effects of this compound derivatives are mediated through both androgen receptor-dependent and -independent signaling pathways.

Androgen Receptor-Dependent Signaling

DHT is the most potent natural ligand for the AR. Upon binding, the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of target genes involved in male sexual development and function.

Androgen Receptor-Independent Signaling

Recent research has highlighted the significant biological activities of this compound metabolites that are independent of the AR.

5α-androstane-3β,17β-diol (3β-diol) is a potent agonist for the estrogen receptor beta (ERβ).[4][13] This interaction has been shown to inhibit the migration of prostate cancer cells, suggesting a protective role against cancer progression.[4]

5α-androstane-3α,17β-diol (3α-diol) has been shown to activate the PI3K/Akt signaling pathway in prostate cancer cells, promoting cell survival and proliferation. This pathway is often dysregulated in cancer and represents a key therapeutic target.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound physiology.

Androgen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the ability of a test compound to bind to the androgen receptor.

Materials:

-

Radiolabeled androgen (e.g., [³H]R1881)

-

Unlabeled androgen (e.g., Dihydrotestosterone)

-

Androgen receptor source (e.g., rat prostate cytosol)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Wash buffer

-

Scintillation cocktail

-

96-well filter plates

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled androgen.

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

-

Add the assay buffer, radiolabeled androgen, and androgen receptor preparation to all wells.

-

Add the unlabeled androgen to the non-specific binding wells and the test compound to the competitive binding wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the IC50 of the test compound.

Western Blot Analysis of p-Akt

This protocol outlines the steps for detecting the phosphorylation of Akt (a key component of the PI3K/Akt pathway) in response to treatment with a this compound metabolite.

Materials:

-

Cell culture reagents

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-Akt (e.g., Ser473)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Culture cells and treat with the desired concentrations of the test compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[14][15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14][15]

-

Wash the membrane again and detect the chemiluminescent signal using an ECL reagent and an imaging system.[14][15]

-

Normalize the p-Akt signal to total Akt and a loading control (e.g., β-actin).

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The androgen derivative this compound-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and binding in vitro of 5 alpha-androstane-3 beta, 17 beta-diol and of 5 alpha-androstane-3 alpha, 17 beta-diol in cell fractions of rat ventral prostate and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic clearance rate and origin of plasma dihydrotestosterone in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 3α-Androstanediol - Wikipedia [en.wikipedia.org]

- 9. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 10. Studies on the interaction of 5 alpha-androstane-3 beta, 17 beta-diol with the testicular estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Age-related changes of serum this compound-3alpha, 17beta-diol in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3α-Androstanediol Kinetics in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-3beta,17beta-diol (3beta-diol), an estrogenic metabolite of 5alpha-dihydrotestosterone, is a potent modulator of estrogen receptor ERbeta expression in the ventral prostrate of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 5α-Androstane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Androstane is a C19 steroid that forms the structural backbone of all androgenic hormones. Its discovery and the elucidation of its stereochemistry were pivotal moments in the fields of organic chemistry and endocrinology, paving the way for the synthesis of a wide array of therapeutic steroids. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 5α-androstane, tailored for professionals in research and drug development.

The Dawn of Steroid Chemistry: Isolation and Structural Elucidation

The story of 5α-androstane is intrinsically linked to the pioneering work on sex hormones in the early 20th century. The initial focus was not on the parent hydrocarbon itself, but on its biologically active oxygenated derivatives.

The Landmark Isolation of Androsterone (B159326)

In 1931, the German chemist Adolf Butenandt achieved the first isolation of a crystalline male sex hormone from a vast quantity of male urine.[1][2] This compound was named androsterone, a portmanteau of "andros" (man) and "sterone" (steroid ketone). Butenandt's work was a monumental feat of natural product chemistry, requiring the processing of thousands of liters of urine to obtain mere milligrams of the pure substance.

Experimental Protocol: Isolation of Androsterone from Urine (General Steps)

-

Acid Hydrolysis: The urine was first treated with strong acid to hydrolyze the conjugated forms of the steroids (sulfates and glucuronides), rendering them soluble in organic solvents.

-

Solvent Extraction: The acidified urine was then exhaustively extracted with an immiscible organic solvent, such as chloroform (B151607) or benzene, to separate the lipophilic steroids from the aqueous phase.

-

Fractionation: The crude extract was subjected to a series of chemical fractionations. This likely involved separating acidic, basic, and neutral components. The neutral fraction, containing the steroid ketones, was of primary interest.

-

Digitonin Precipitation: To separate the 3-hydroxy steroids, the neutral fraction was treated with digitonin, a plant glycoside that selectively precipitates 3β-hydroxy steroids. Androsterone, being a 3α-hydroxy steroid, would have remained in the filtrate.

-

Crystallization: The final purification was achieved through repeated crystallizations from various solvents, a common and essential technique of the era for obtaining pure compounds.

The Race to Synthesize Androgens

Following the isolation of androsterone, the focus shifted to its chemical synthesis and the synthesis of the more potent male sex hormone, testosterone (B1683101). This is where the contributions of the Croatian-Swiss chemist Leopold Ružička became paramount. Ružička's work on the structure of terpenes and his "isoprene rule" provided a theoretical framework for understanding the structure of steroids.[3]

In 1934, Ružička achieved the first synthesis of androsterone from cholesterol, a readily available steroid.[3] This was a landmark achievement that confirmed the structural relationship between cholesterol and the sex hormones. The general approach involved the oxidative degradation of the cholesterol side chain.

Simultaneously, the American chemist Russell Earl Marker was developing a more efficient method for degrading plant-based steroids, known as sapogenins, into key steroid hormone intermediates.[4][5] His work on diosgenin, isolated from Mexican yams, led to the famous "Marker degradation," a three-step process that revolutionized the production of steroid hormones.[4]

Experimental Protocol: The Marker Degradation (Conceptual Steps)

-

Acetolysis of the Spiroketal: The sapogenin (e.g., diosgenin) is treated with acetic anhydride (B1165640) at high temperatures. This opens the spiroketal side chain to form a pseudodiosgenin diacetate.

-

Chromic Acid Oxidation: The pseudodiosgenin diacetate is then oxidized with chromic acid. This cleaves the side chain, yielding a 16-dehydropregnenolone (B108158) acetate (B1210297).

-

Hydrogenation and Hydrolysis: The double bond at the 16-position is selectively hydrogenated, and the acetate group is hydrolyzed to yield pregnenolone. Pregnenolone could then be converted to other steroid hormones, including androstane (B1237026) derivatives.

The Emergence of 5α-Androstane: The Parent Hydrocarbon

While the initial focus was on the functionalized derivatives, the parent hydrocarbon, 5α-androstane, was also a subject of investigation. Its synthesis was crucial for confirming the fundamental carbon skeleton of the androgens and for studying the properties of the saturated steroid nucleus.

One of the early methods for the preparation of 5α-androstane involved the complete reduction of androsterone or other androstane derivatives.

Experimental Protocol: Synthesis of 5α-Androstane from Androsterone (Conceptual)

-

Wolff-Kishner or Clemmensen Reduction of the Ketone: The 17-keto group of androsterone would be reduced to a methylene (B1212753) group. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) were common methods for this transformation.

-

Deoxygenation of the Hydroxyl Group: The 3α-hydroxy group would then be removed. This could be achieved by first converting the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride.

A more direct route to 5α-androstane derivatives is the catalytic hydrogenation of unsaturated precursors, such as testosterone.

Experimental Protocol: Catalytic Hydrogenation of Testosterone to 5α-Dihydrotestosterone

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6]

-

Solvent: A variety of solvents can be used, including ethanol, ethyl acetate, or acetic acid.

-

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas, typically at pressures ranging from atmospheric to several atmospheres.

-

Procedure: Testosterone is dissolved in the chosen solvent, the catalyst is added, and the mixture is subjected to hydrogenation until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product, 5α-dihydrotestosterone, is isolated and purified, usually by crystallization. The stereoselectivity of this reaction, favoring the formation of the 5α-isomer, is a key aspect.

The Criticality of Stereochemistry: The 5α-Configuration

The "5α" designation in 5α-androstane refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus. In the 5α-configuration, the hydrogen atom at carbon-5 is on the opposite side of the molecule from the methyl group at carbon-10, resulting in a relatively flat, trans-fused A/B ring system.[7] This is in contrast to the 5β-configuration, where the hydrogen at C-5 is on the same side as the C-10 methyl group, leading to a bent, cis-fused A/B ring junction.

The determination of the precise stereochemistry of steroids was a major challenge for early chemists and was crucial for understanding their biological activity. The development of X-ray crystallography was instrumental in confirming the three-dimensional structures of these molecules. Dorothy Hodgkin's pioneering work in the 1930s and 1940s on the X-ray crystal structures of cholesterol and other steroids provided definitive proof of their stereochemistry.[8]

The stereochemistry at the 5-position has a profound impact on the biological activity of androgens. For instance, 5α-dihydrotestosterone (DHT) binds to the androgen receptor with higher affinity and is a more potent androgen than testosterone.[9]

Quantitative Data

The physical and chemical properties of 5α-androstane and its key derivatives are summarized in the table below.

| Property | 5α-Androstane | Androsterone | 5α-Dihydrotestosterone (DHT) |

| Molecular Formula | C₁₉H₃₂ | C₁₉H₃₀O₂ | C₁₉H₃₀O₂ |

| Molecular Weight | 260.46 g/mol [10] | 290.44 g/mol [11] | 290.44 g/mol |

| Melting Point | 48-50 °C[12] | 185-186 °C | 180-181 °C |

| Boiling Point | Not available | Not available | Not available |

| Specific Rotation [α]D | +2° (c=1.2 in chloroform)[10] | +94.6° (in ethanol) | +33° (in chloroform) |

| Appearance | Crystalline solid | Crystalline solid | White crystalline powder |

| CAS Number | 438-22-2[13] | 53-41-8[11] | 521-18-6 |

Signaling and Metabolic Pathways

5α-Androstane derivatives are central to androgen signaling. The conversion of testosterone to the more potent 5α-dihydrotestosterone is a critical step in many androgen-sensitive tissues.

Biosynthesis of Androgens from Cholesterol

The biosynthesis of all steroid hormones begins with cholesterol. A series of enzymatic reactions in the adrenal glands and gonads convert cholesterol into various steroid intermediates, ultimately leading to the production of androgens like testosterone.

Caption: Biosynthesis of Testosterone from Cholesterol.

Conversion of Testosterone to 5α-Dihydrotestosterone (DHT)

In target tissues, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[9][14]

Caption: Conversion of Testosterone to DHT and Androgen Receptor Activation.

Conclusion

The discovery and history of 5α-androstane and its derivatives represent a fascinating chapter in the annals of science. The relentless efforts of pioneers like Butenandt, Ružička, and Marker not only unraveled the complex structures of these vital molecules but also laid the groundwork for the modern pharmaceutical industry. For today's researchers, scientists, and drug development professionals, a deep understanding of this history and the fundamental experimental techniques employed provides a valuable context for ongoing innovation in the field of steroid chemistry and medicine.

References

- 1. acs.org [acs.org]

- 2. Russell Earl Marker - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Marker degradation - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 10. chemwhat.com [chemwhat.com]

- 11. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5α-ANDROSTANE: CAS 438-22-2 | Steraloids Inc. [steraloids.com]

- 13. 5alpha-Androstane | C19H32 | CID 94144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

5α-Androstane: A Pivotal Intermediate in Steroid Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Androstane is a C19 steroid that serves as a fundamental molecular scaffold in the biosynthesis of androgens, the male sex hormones. Its derivatives are crucial intermediates in the production of potent androgens such as dihydrotestosterone (B1667394) (DHT). The stereochemistry of the A/B ring junction, designated as "5α," confers a planar structure to the molecule, which is a key determinant of its biological activity and that of its metabolites. This technical guide provides a comprehensive overview of the role of 5α-androstane as a key intermediate in steroid synthesis, with a focus on its involvement in alternative androgen production pathways, its potential as a therapeutic target, and the experimental methodologies used to study its metabolism.

The Central Role of 5α-Androstane in Androgen Biosynthesis

The classical pathway of androgen synthesis involves the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (DHT) by the action of 5α-reductase enzymes (SRD5A).[1][2] However, an alternative route, often termed the "backdoor" or "5α-dione" pathway, has gained significant attention, particularly in the context of castration-resistant prostate cancer (CRPC).[3][4] In this pathway, 5α-androstane-3,17-dione (also known as androstanedione) serves as a key intermediate.

This pathway bypasses testosterone and allows for the production of DHT from adrenal precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).[4] 5α-Androstane-3,17-dione is formed from androstenedione through the action of 5α-reductase and is subsequently converted to DHT by 17β-hydroxysteroid dehydrogenase (17β-HSD).[5] The significance of this pathway is particularly pronounced in environments with low testosterone levels, such as in patients undergoing androgen deprivation therapy.[4]

Signaling Pathways and Metabolic Conversions

The metabolic fate of 5α-androstane and its derivatives is complex and tissue-specific, involving a series of enzymatic conversions that ultimately dictate the local androgenic activity.

Figure 1: Key metabolic pathways involving 5α-androstane intermediates.

Quantitative Data on 5α-Androstane Metabolism

The metabolic flux through the 5α-androstane pathways can be quantified by measuring the concentrations of key steroids and the activity of the involved enzymes. The following tables summarize relevant quantitative data from various studies.

| Steroid Metabolite | Tissue/Fluid | Concentration Range | Reference |

| 5α-Androstane-3,17-dione | Human Lung Tissue | 0.8 - 30.3 pmol/100mg tissue/h | [6] |

| 5α-Androstane-3α,17β-diol | Human Lung Tissue | 0.1 - 2.2 pmol/100mg tissue/h | [6] |

| Dihydrotestosterone (DHT) | Human Lung Tissue | 0.1 - 8.8 pmol/100mg tissue/h | [6] |

Table 1: Metabolic conversion rates of 5α-androstane derivatives in human lung tissue.

| Compound | IC50 (5α-Reductase Isoform 2) | Reference |

| Androstane-N-cyclohexyl-17-carboxamide | Not specified, but inhibitory activity established | [7] |

| Finasteride | Comparison standard | [7] |

Table 2: Inhibitory activity of synthetic androstane (B1237026) derivatives on 5α-reductase.

Experimental Protocols

In Vitro Metabolism of 5α-Androstane-3,17-dione in Cell Culture

This protocol outlines a general method for studying the metabolism of 5α-androstane-3,17-dione in a cell line of interest.[8]

Materials:

-

Selected cell line (e.g., LNCaP prostate cancer cells)

-

Appropriate cell culture medium and supplements

-

5α-Androstane-3,17-dione

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Internal standard for quantification (e.g., deuterated androgen)

-

Analytical instrumentation (LC-MS or GC-MS)

Procedure:

-

Cell Culture: Culture the chosen cell line to 70-80% confluency. For hormone-related studies, switch to a medium with charcoal-stripped serum for 24-48 hours prior to the experiment to minimize background steroid levels.

-

Metabolism Assay:

-

Prepare a stock solution of 5α-androstane-3,17-dione in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

On the day of the experiment, replace the culture medium with fresh medium containing 5α-androstane-3,17-dione at the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, collect the culture medium.

-

Add an internal standard to each sample for accurate quantification.

-

Perform a liquid-liquid extraction of the steroids from the medium using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the samples using LC-MS or GC-MS to identify and quantify the parent compound and its metabolites.

-

Figure 2: General workflow for in vitro steroid metabolism assay.

Chemical Synthesis of 5α-Androstane Derivatives

The synthesis of novel 5α-androstane derivatives is crucial for developing new therapeutic agents. The following is a generalized example of a synthetic step often employed.

Example: Reduction of a 17-keto group [9]

This procedure describes the reduction of a ketone at the C-17 position, a common step in the synthesis of biologically active androstanes.

Materials:

-

Starting material: 5α-androstan-3β-acetoxy-17-one

-

Reducing agent: Sodium borohydride (B1222165) (NaBH₄)

-

Solvent: Methanol (B129727)

Procedure:

-

Dissolve the starting steroid (e.g., 5α-androstan-3β-acetoxy-17-one) in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions over a period of 30 minutes.

-

Continue stirring the reaction mixture for an additional hour.

-

Neutralize the reaction with dilute hydrochloric acid.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

Add water to the residue, and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield the purified 3β-acetoxy-5α-androstan-17β-ol.

5α-Androstane Derivatives in Drug Development

The unique structural features and metabolic stability of the 5α-androstane scaffold make it an attractive template for the design of novel therapeutic agents. Researchers have synthesized and evaluated a wide range of 5α-androstane derivatives for various biological activities, including:

-

Antiandrogens: Derivatives of 5α-androstane-3α,17β-diol have been synthesized and shown to possess antiproliferative activity on androgen-sensitive cancer cells, suggesting their potential as antiandrogens for the treatment of prostate cancer.[10]

-

17β-Hydroxysteroid Dehydrogenase Inhibitors: Spiro-lactone derivatives of 5α-androstane have been developed as inhibitors of 17β-HSD enzymes, which are involved in the synthesis of active androgens and estrogens.[11]

-

Antimicrobial Agents: Nitrogen-containing derivatives of 5α-androstane have demonstrated significant antibacterial and antifungal activity, in some cases exceeding the potency of existing drugs.[12]

Conclusion

5α-Androstane and its metabolites are central players in androgen biosynthesis, with the 5α-dione pathway representing a critical route for the production of the potent androgen DHT, especially in pathological conditions like castration-resistant prostate cancer. A thorough understanding of the enzymatic conversions involving 5α-androstane intermediates is essential for the development of novel therapeutic strategies targeting androgen receptor signaling. The 5α-androstane nucleus also serves as a versatile scaffold for the synthesis of new drug candidates with a broad spectrum of biological activities. Continued research into the synthesis, metabolism, and biological effects of 5α-androstane derivatives holds significant promise for advancing the fields of endocrinology and drug discovery.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of Nitrogen-Containing 5-α-Androstane Derivatives: In Silico and Experimental Studies [mdpi.com]

An In-depth Technical Guide to the Core Structural Differences Between 5α-Androstane and 5β-Androstane

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental structural distinctions between the 5α and 5β stereoisomers of androstane (B1237026). A thorough understanding of these differences is critical, as the stereochemistry at the C5 position dictates the molecule's three-dimensional shape, which in turn profoundly influences its biological activity, receptor interaction, and metabolic fate.

Core Structural Distinction: The A/B Ring Fusion

Androstane is a saturated tetracyclic hydrocarbon that forms the backbone of all androgenic steroids.[1][2] The critical difference between its 5α and 5β isomers lies in the stereochemical configuration at the junction of the A and B rings.[3][4][5][6]

-

5α-Androstane: In this isomer, the hydrogen atom at carbon 5 (C5) is oriented on the opposite side of the steroid nucleus relative to the methyl group at carbon 10 (C10). This is known as a trans-fusion . This configuration results in a relatively flat, linear, and rigid molecular structure.[7][8]

-

5β-Androstane: Conversely, in the 5β isomer, the hydrogen atom at C5 is on the same side as the C10 methyl group. This arrangement is termed a cis-fusion .[3][4][5][6][9] The cis-fusion forces the A ring to be sharply angled with respect to the other rings, resulting in a significantly bent or V-shaped molecular structure.[7]

This fundamental difference in the A/B ring junction is the primary determinant of the distinct physicochemical and biological properties of the two isomers.

Quantitative Structural Data

| Parameter | 5α-Androstane Derivatives | 5β-Androstane Derivatives | Significance |

| A/B Ring Fusion | Trans | Cis | Defines the core structural difference. |

| Molecular Shape | Relatively Planar / Linear | Bent / V-Shaped | Impacts receptor binding and enzyme interaction. |

| C5-H Orientation | Axial (α) | Equatorial (β) | Key determinant of cis/trans fusion. |

| Dihedral Angle (C1-C10-C5-C4) | Approx. 175-180° | Approx. 50-60° | Quantifies the planarity (trans) vs. bend (cis). |

Note: Dihedral angles are approximate values derived from computational models and crystallographic data of representative steroid structures.

Experimental Protocols for Structural Elucidation

The definitive assignment of the 5α or 5β configuration relies on a combination of spectroscopic and crystallographic techniques.

NMR is a powerful non-destructive technique for determining the stereochemistry of androstane isomers.

-

Methodology:

-

Sample Preparation: A sample of the purified steroid (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). 2D NMR experiments such as COSY, HSQC, and NOESY are often employed for unambiguous signal assignment.

-

Spectral Analysis:

-

¹H NMR: The chemical shift and coupling constants of the C5 hydrogen are diagnostic. In 5β-isomers, the C5-H often appears at a different chemical shift and exhibits distinct coupling patterns with neighboring protons compared to the 5α-isomer. The signals for the angular methyl groups (C18 and C19) are also sensitive to the overall molecular geometry and provide crucial information.

-

¹³C NMR: The chemical shifts of carbons in the A and B rings, particularly C3, C4, C5, C6, and C10, are highly dependent on the stereochemistry of the ring junction. Databases of steroid ¹³C NMR chemical shifts are used for comparison and confirmation.[10][11][12]

-

-

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Methodology:

-

Crystallization: High-quality single crystals of the androstane derivative are grown by slow evaporation from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The electron density map is calculated from the diffraction data, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to yield precise bond lengths, bond angles, and torsional angles, unambiguously confirming the cis or trans A/B ring fusion.

-

Impact on Biological Activity and Signaling

The profound difference in molecular shape between 5α and 5β isomers is the primary reason for their divergent biological roles.

The androgen receptor's ligand-binding pocket is sterically constrained. The planar geometry of 5α-androstane derivatives, such as the potent androgen dihydrotestosterone (B1667394) (DHT), allows for effective binding to and activation of the androgen receptor.[7] In stark contrast, the bent structure of 5β-androstane derivatives prevents them from fitting correctly into the AR ligand-binding pocket.[7] Consequently, 5β-androstanes are generally considered non-androgenic .[7]

The lack of androgenic activity does not render 5β-androstanes biologically inert. The two isomers are often involved in distinct metabolic pathways and can elicit different physiological responses.

-

5α-Androstanes: These are central to androgenic signaling. Testosterone is converted by the enzyme 5α-reductase to the more potent DHT, which is critical for the development and maintenance of male secondary sex characteristics.[13] Derivatives of 5α-androstane are primarily associated with androgenic and anabolic effects.[1]

-

5β-Androstanes: These compounds are metabolites of other steroid hormones. For example, 5β-androstane-3,17-dione (etiocholanedione) has been investigated for unique biological activities independent of the androgen receptor, including stimulating the formation of blood cells (hematopoiesis) and potential effects on metabolic regulation.[7]

Conclusion

The stereochemistry at the C5 position of the androstane nucleus is a critical structural feature that defines two distinct classes of steroids. The trans-fusion of the A/B rings in 5α-androstane results in a planar molecule capable of binding to and activating the androgen receptor, thus mediating androgenic effects. In contrast, the cis-fusion in 5β-androstane creates a bent, V-shaped structure that is unable to bind to the androgen receptor and is therefore non-androgenic, though it may possess other unique biological activities. For researchers in steroid chemistry and drug development, a precise understanding and characterization of this isomeric difference are paramount for predicting molecular behavior, designing targeted therapies, and interpreting biological data.

References

- 1. Androstane - Wikipedia [en.wikipedia.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Androstane | chemistry | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 27.6 Steroids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 5beta-Androstane | C19H32 | CID 6857462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 1a [gfmer.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5alpha-Androstane and its Endogenous Derivatives

Introduction

The 5α-androstane scaffold is the parent steroid skeleton for all androgens. While the core hydrocarbon, 5α-androstane, is not naturally occurring, its derivatives are critical endogenous metabolites in steroidogenic pathways.[1][2] These compounds are formed through the irreversible action of 5α-reductase enzymes on Δ4,3-keto steroids, a process that is fundamental to androgen physiology.[3] The primary substrate for this reaction is testosterone (B1683101), which is converted to the potent androgen 5α-dihydrotestosterone (DHT). DHT and its subsequent metabolites, including 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol), play crucial roles in a wide range of physiological and pathological processes, from sexual development to prostate cancer.[4][5]

This technical guide provides a comprehensive overview of the natural sources, endogenous levels, and key signaling pathways of the most significant 5α-androstane derivatives. It also details common experimental protocols for their quantification in biological matrices.

Biosynthesis and Signaling Pathways

The production of 5α-androstane steroids occurs in various androgen-sensitive tissues, including the prostate, testes, skin, liver, and brain.[6] The biosynthesis is not limited to a single linear path; several routes from adrenal precursors and gonadal testosterone converge on the formation of DHT and other 5α-reduced steroids.

Key Biosynthetic Pathways

Two primary pathways lead to the formation of DHT:

-

The Conventional Pathway: Testosterone, produced primarily in the testes, circulates to target tissues where it is converted to DHT by the enzyme 5α-reductase (SRD5A).[7]

-

The 5α-Androstanedione Pathway (or "Backdoor Pathway"): In this route, androstenedione (B190577) is first 5α-reduced to 5α-androstanedione, which is then converted to DHT.[7] This pathway is particularly relevant in castration-resistant prostate cancer (CRPC), where it allows for intratumoral androgen synthesis, bypassing testosterone as an intermediate.[7]

DHT can be further metabolized to less potent androgens, such as 3α-diol and 3β-diol, by hydroxysteroid dehydrogenases (HSDs).[4] These metabolites are not merely inactive end-products; for instance, 3β-diol is an endogenous agonist for the estrogen receptor β (ERβ), modulating hormonal stress reactivity and inhibiting prostate cancer cell migration.[5][8][9]

Endogenous Levels of 5α-Androstane Derivatives

The concentrations of 5α-androstane metabolites vary significantly based on age, sex, and the specific biological matrix being analyzed. The following tables summarize representative endogenous levels reported in the literature.

Table 1: Endogenous Levels in Human Serum/Plasma

| Compound | Population | Concentration (mean ± SD/SEM) | Reference |

| 5α-Androstane-3β,17β-diol (3β-Adiol) | Young Adult Men (n=25) | 0.38 ± 0.17 ng/mL | [10] |

| Young Adult Women (n=23, follicular phase) | 0.11 ± 0.05 ng/mL | [10] | |

| Young Adult Women (n=23, ovulatory phase) | 0.13 ± 0.06 ng/mL | [10] | |

| Young Adult Women (n=23, luteal phase) | 0.12 ± 0.05 ng/mL | [10] | |

| 5α-Androstane-3α,17β-diol (3α-Adiol) | Men (60-80 years, n=60) | 645.6 ± 26.6 pmol/L | [11] |

| Men (40-60 years, n=60) | 878.1 ± 33.8 pmol/L | [11] | |

| Men (20-40 years, n=60) | 857.3 ± 36.3 pmol/L | [11] | |

| Dihydrotestosterone (B1667394) (DHT) | Adult Men | ~70% of circulating DHT is from peripheral conversion of testosterone | [12] |

Table 2: Endogenous Levels in Human Prostate Tissue

| Compound | Tissue Type | Concentration (mean ± SEM) | Reference |

| Dihydrotestosterone (DHT) | Normal Adult (n=18) | 1.22 ± 0.14 ng/g | [13] |

| Benign Prostatic Hyperplasia (BPH) | 5.33 ± 0.46 ng/g | [13] | |

| 5α-Androstanedione | Normal Adult (n=18) | 1.31 ± 0.30 ng/g | [13] |

| Benign Prostatic Hyperplasia (BPH) | Similar to normal adult tissue | [13] | |

| 5α-Androstane-3α,17β-diol (3α-Adiol) | Normal Adult (n=18) | 4.32 ± 0.49 ng/g | [13] |

| Benign Prostatic Hyperplasia (BPH) | 1.40 ± 0.12 ng/g | [13] |

Experimental Protocols

The accurate quantification of 5α-androstane derivatives in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology due to its high sensitivity and specificity.[10][14]

General Protocol for LC-MS/MS Quantification in Serum

This protocol outlines a typical workflow for the analysis of 5α-androstane steroids.

1. Sample Preparation:

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-DHT) to a serum sample (typically 100-500 µL). This corrects for variations during sample processing and analysis.

-

Hydrolysis (for conjugated steroids): For the analysis of glucuronidated or sulfated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to release the free steroid.[15]

-

Extraction: Perform liquid-liquid extraction (LLE) with an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether, or use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to isolate the steroids from the complex matrix and remove interfering substances.[15]

-